molecular formula C10H6N2 B1599141 5-Cyanoquinoline CAS No. 59551-02-9

5-Cyanoquinoline

Cat. No. B1599141
CAS RN: 59551-02-9
M. Wt: 154.17 g/mol
InChI Key: CKKBFRWSTPFAHR-UHFFFAOYSA-N
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Description

5-Cyanoquinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . It has a molecular formula of C10H6N2 . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been a subject of interest for many years. Traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . A new quinoline derivative was crystallized from the reaction between acrylonitrile and 2-chloro-3-formyl quinoline derivatives .


Molecular Structure Analysis

The molecular structure of quinoline derivatives has been studied extensively. For example, a new quinoline derivative was found to crystallize in the monoclinic space group C2/c . The cohesion of the structure was assured by O–H···N, O–H···O, and C–H···O hydrogen bonds .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The reaction between acrylonitrile and 2-chloro-3-formyl quinoline derivatives gives rise to new 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives depend on their specific structure. For example, quinoline derivatives are known to have diverse properties such as mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

Scientific Research Applications

Synthesis Advancements

  • Microwave-Assisted Amination: Wang, Magnin, and Hamann (2003) demonstrated the use of 5-bromo-8-cyanoquinoline in palladium-catalyzed aryl amination under microwave conditions. This approach significantly improved yields compared to standard conditions, highlighting its efficiency in organic synthesis (Wang, Magnin, & Hamann, 2003).

Chemical Synthesis and Properties

  • Cyanide-Free Synthesis Method

    Kopchuk et al. (2017) developed a cyanide-free method to prepare 3-cyanoisoquinolines. This involves reacting 5-phenacyl-1,2,4-triazines with 1,2-dehydrobenzene, showcasing an alternative approach for synthesizing cyanoquinoline derivatives (Kopchuk et al., 2017).

  • Antimicrobial Properties

    Soares et al. (2015) isolated a compound from marine cyanobacteria, showing antimicrobial properties. This research indicates the potential use of cyanoquinoline derivatives in developing new antimicrobial agents (Soares et al., 2015).

  • MEK Inhibition for Cancer Treatment

    Zhang et al. (2000) synthesized a series of 3-cyano-4-(phenoxyanilino)cyanoquinolines as MEK inhibitors. These compounds showed potent inhibitory activity in tumor cells, indicating their potential in cancer therapeutics (Zhang et al., 2000).

  • Synthesis of Novel Derivatives

    Himmi et al. (2008) reported the synthesis of new 5,7-disubstituted oxine derivatives from 5-cyano-8-hydroxyquinoline, contributing to the diversity of cyanoquinoline-based compounds (Himmi et al., 2008).

  • Cytotoxicity and Potential Therapeutic Applications

    Tardito et al. (2012) studied the cytotoxic activity of 8-hydroxoquinoline derivatives and their copper complexes. The results suggest potential applications in developing antineoplastic agents (Tardito et al., 2012).

Bioavailability and Toxicity Studies

  • Liposome-Water Partitioning

    Kaiser and Escher (2006) explored the bioavailability and toxicity of 8-hydroxyquinolines, including their copper complexes, using liposomes as a model. This study contributes to understanding the bioavailability of hydrophobic compounds and metal-organic complexes (Kaiser & Escher, 2006).

  • Electronic Properties

    Fang et al. (2008) studied the electronic properties of 8-hydroxyquinoline lithium and its derivatives with cyano-group substitution using density functional theory. This research provides insights into the electronic spectra and potential applications in organic electroluminescent devices (Fang et al., 2008).

Safety And Hazards

Quinoline and its derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed and harmful in contact with skin. They cause skin irritation and serious eye irritation. They are suspected of causing genetic defects and may cause cancer .

Future Directions

There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

quinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKBFRWSTPFAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405816
Record name 5-Cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanoquinoline

CAS RN

59551-02-9
Record name 5-Cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-iodoquinoline (0.56 g; 2.2 mmol) and CuCN (0.51 g; 5.7 mmol) in anhydrous DMF (3 ml) was refluxed for 40 min under N2. After cooling to room temperature, the mixture was diluted to 20 ml with EtOAc and NaCN (0.75 g; 15.3 mmol) was added followed by H2O (10 ml). The resulting mixture was vigorously stirred for 10 min and organic phase was separated, washed with H2O, brine, dried over anhydrous MgSO4, filtered and filtrate evaporated to dryness to give the title compound (0.33 g; 97%) as colourless solid. 1H-NMR (CDCl3) 7.59-7.63 (m, 1H); 7.78 (m, 1H); 7.98 (dd, 1H, J=3, 6 Hz); 8.36 (d, 1H, J=9 Hz); 8.54 (m, 1H): 9.05 (dd, 1H, J=3, 6 Hz).
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 0.1810 g (0.870 mmol) 10 in 5 mL DMF was added 0.0630 g (0.54 mmol) zinc cyanide and 0.0640 g (0.055 mmol) tetrakis(triphenylphosphine)palladium(0). After 66 h under argon at 80° C., the reaction mixture was cooled to room temperature, diluted with 40 mL toluene and washed with 10 mL 2N NH4H. The aqueous layer was extracted with 10 mL toluene. The combined organic layers were washed with 10 mL brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification by flash chromatography (25×130 mm silica gel, linear gradient 2-3% (10% NH4OH:MeOH):CH2Cl2) afforded 11. 1NMR (CDCl3, 400 MHz) 69.065 (dd, 1H, J=1.65, 4.21 Hz, ArH); 8.567 (d, 1H, J=8.50 Hz, ArH); 8.377 (d, 1H, J=8.50 Hz, ArH); 8.005 (dd, 1H, J=1.09, 7.22 Hz, ArH); 7.796 (dd, 1H, J=7.22, 8.59 Hz, ArH); 7.636 (dd, 1H, J=4.21, 8.51 Hz, ArH); MS (Electrospray): m/z 155.0 (M+H).
Name
Quantity
0.181 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
catalyst
Reaction Step One
Quantity
0.064 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Bradford, TJ Elliott, FM Rowe - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… Aminoquinoline was converted into 5-cyanoquinoline by the method of Freydl (Monatsh., 1887, 8; 580). After crystallising from ligroin in colourless minute plates and drying in a …
Number of citations: 61 pubs.rsc.org
IN Gracheva, IR Kovel'man, AI Tochilkin - Chemistry of Heterocyclic …, 1982 - Springer
… Alcoholysis of 8-methyl5-cyanoquinoline gave methyl and ethyl 8-methylquinoline-5-carboxylates, which were converted to the corresponding 8-bromomethyl derivatives. The latter …
Number of citations: 1 link.springer.com
CC Price, HR Snyder, OH Bullitt Jr… - Journal of the American …, 1947 - ACS Publications
… , it was found that only 4-chloro-5-cyanoquinoline could be isolated from a Pric^-Roberts … yielded a compound whose melting point agrees with that reported8 for 5-cyanoquinoline. …
Number of citations: 10 pubs.acs.org
H Coates, AH Cook, IM Heilbron… - Journal of the Chemical …, 1943 - pubs.rsc.org
15% alcoholic ammonia (35 cc) saturated at 0'with hydrogen sulphide was heated at 120'for 3 hours. After removal of solvent and crystallisation of the residue from ethanol-light …
Number of citations: 2 pubs.rsc.org
JH Chan, DP Baccanari, RL Tansik… - Journal of …, 1997 - Wiley Online Library
… A series of novel 1,3-diarnino-7,8,9,10-tetrahydropyrido[3,2-flquinazolines were synthesized starting from 6-amino-5-cyanoquinoline (4) . These compounds inhibited Candida albicans …
Number of citations: 55 onlinelibrary.wiley.com
E Driscoll, JR Hunt, JM Dawlaty - pstorage-acs-6854636.s3 …
However, in cases where one species has a low quantum yield, the titration does not result in an accurate pK∗ a. The issues associated with this are detailed by Lasser and Feitelson. 1 …
HR Snyder, HE Freier, P Kovacic… - Journal of the American …, 1947 - ACS Publications
In connection with the development of anti-malarial drugs it was desirable to have available for testing certain substances similar to SN-76185 but with a methoxyl group in the 5-or 6-…
Number of citations: 49 pubs.acs.org
JC Nichol, GD Thorn, RN Jones… - Journal of the American …, 1947 - ACS Publications
… 4-Chloro-5-cyanoquinoline .—A mixture of 2 g. (0.01 rrfole) of 4-chloro-5-cyanoquinoline, 0.9 g. … white solid melted at 87-88 (Fieser and Hershberg report8 that 5-cyanoquinoline melts at …
Number of citations: 5 pubs.acs.org
EW Driscoll, JR Hunt, JM Dawlaty - The Journal of Physical …, 2017 - ACS Publications
… 5-Cyanoquinoline In 5-cyanoquinoline we observe evidence for triplet state photobasicity. In acidic media 5-cyanoquinoline has a large fluorescence quantum yield. However, the acid-…
Number of citations: 31 pubs.acs.org
LF Fieser, EB Hershberg - Journal of the American Chemical …, 1940 - ACS Publications
… 5-Cyanoquinoline, previously obtained from the sulfonate,17 … condensed with 5-cyanoquinoline and the ketone VII was … of 5-cyanoquinoline in 50 cc. of benzene to the Grignard reagent …
Number of citations: 47 pubs.acs.org

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